molecular formula C17H20N2O4S2 B4402237 4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide

4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide

Cat. No. B4402237
M. Wt: 380.5 g/mol
InChI Key: WRXCISNKUGYRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide, also known as Motesanib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It has shown potential in treating various types of cancer, including lung, thyroid, and breast cancer.

Mechanism of Action

4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide exerts its anti-tumor effects by inhibiting the activity of multiple receptor tyrosine kinases. By blocking the signaling pathways that promote tumor angiogenesis and growth, this compound can prevent the formation of new blood vessels and slow down tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor angiogenesis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy when used in combination.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide is its broad-spectrum activity against multiple receptor tyrosine kinases. This makes it a promising candidate for treating various types of cancer. However, this compound has also been shown to have some limitations in lab experiments, such as low solubility and poor bioavailability.

Future Directions

There are several future directions for 4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide research. One potential area of focus is identifying biomarkers that can predict response to this compound treatment. Another area of interest is exploring the use of this compound in combination with other targeted therapies or immunotherapies. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in treating different types of cancer.
In conclusion, this compound is a promising small molecule inhibitor that targets multiple receptor tyrosine kinases and has shown potential in treating various types of cancer. Its mechanism of action involves blocking the signaling pathways that promote tumor angiogenesis and growth. While this compound has some limitations in lab experiments, there are several future directions for research that could further enhance its therapeutic potential.

Scientific Research Applications

4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide has been extensively studied for its potential in treating various types of cancer. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). These receptors play a critical role in tumor angiogenesis and growth, making them attractive targets for cancer therapy.

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(2-phenylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c20-17(18-7-6-14-4-2-1-3-5-14)16-12-15(13-24-16)25(21,22)19-8-10-23-11-9-19/h1-5,12-13H,6-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXCISNKUGYRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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